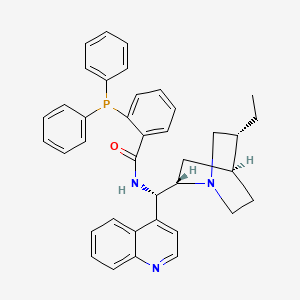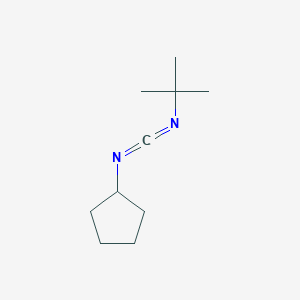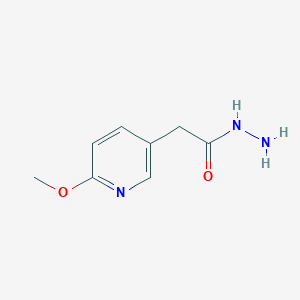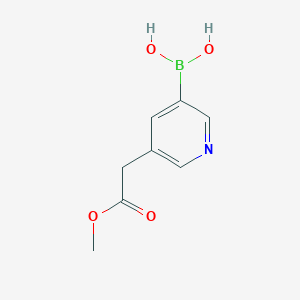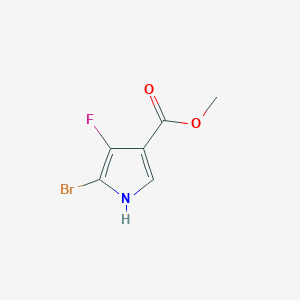
Methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with bromine, fluorine, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and ethyl acetoacetate.
Formation of Pyrrole Ring: The pyrrole ring is formed through a cyclization reaction. This can be achieved by reacting 4-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Bromination: The resulting pyrrole intermediate is then brominated using a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: Methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms. Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be carried out using oxidizing agents like potassium permanganate, while reduction can be achieved using reducing agents such as lithium aluminum hydride.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of oxidized pyrrole compounds.
Reduction: Formation of reduced pyrrole derivatives.
Hydrolysis: Formation of 5-bromo-4-fluoro-1H-pyrrole-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism by which Methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate exerts its effects depends on its application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by interacting with specific binding sites, altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-bromo-1H-pyrrole-3-carboxylate: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
Methyl 4-fluoro-1H-pyrrole-3-carboxylate: Lacks the bromine substituent, potentially altering its chemical properties and applications.
Methyl 5-bromo-4-chloro-1H-pyrrole-3-carboxylate: Substitutes chlorine for fluorine, which can influence its chemical behavior and interactions.
Uniqueness
Methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate is unique due to the presence of both bromine and fluorine substituents on the pyrrole ring. This combination of substituents can significantly influence its chemical reactivity, making it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C6H5BrFNO2 |
|---|---|
Peso molecular |
222.01 g/mol |
Nombre IUPAC |
methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C6H5BrFNO2/c1-11-6(10)3-2-9-5(7)4(3)8/h2,9H,1H3 |
Clave InChI |
AFKBATROQAXGPC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CNC(=C1F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


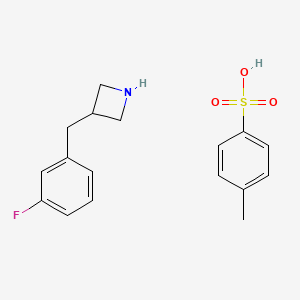
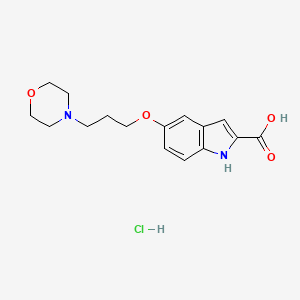
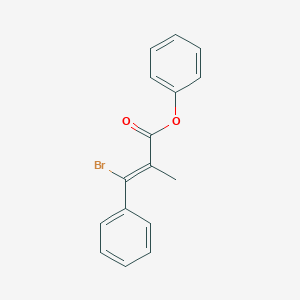

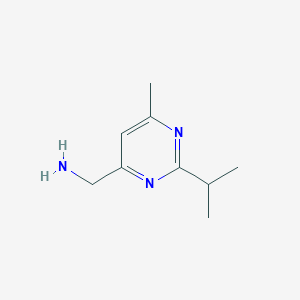
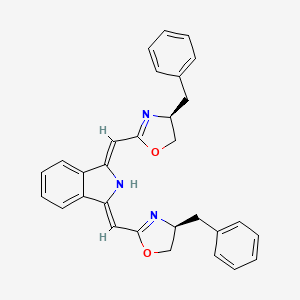

![(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid](/img/structure/B12952896.png)

![3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride](/img/structure/B12952903.png)
